molecular formula C8H8N2O3 B8695128 Methyl 6-formamidopicolinate

Methyl 6-formamidopicolinate

Cat. No.: B8695128
M. Wt: 180.16 g/mol
InChI Key: LPMIVIOTPQVDGX-UHFFFAOYSA-N
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Description

Methyl 6-formamidopicolinate is a picolinic acid derivative characterized by a pyridine ring substituted with a formamido (-NHCHO) group at the 6-position and a methyl ester (-COOCH₃) at the 2-position. These analogs share a common picolinate ester backbone, with variations in substituents influencing their physicochemical properties, reactivity, and applications in pharmaceuticals, agrochemicals, and material science .

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

methyl 6-formamidopyridine-2-carboxylate

InChI

InChI=1S/C8H8N2O3/c1-13-8(12)6-3-2-4-7(10-6)9-5-11/h2-5H,1H3,(H,9,10,11)

InChI Key

LPMIVIOTPQVDGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC=C1)NC=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Comparison of this compound and Structural Analogs

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Applications/Properties References
This compound* 6-NHCHO, 2-COOCH₃ C₈H₈N₂O₃ 180.16 (calc.) Likely intermediate in drug synthesis Inferred
Methyl 6-chloropicolinate 6-Cl, 2-COOCH₃ C₇H₆ClNO₂ 171.01 Agrochemical intermediates
Methyl 6-fluoropicolinate 6-F, 2-COOCH₃ C₇H₆FNO₂ 155.13 Pharmaceutical building block
Methyl 6-amino-3-chloropicolinate 6-NH₂, 3-Cl, 2-COOCH₃ C₇H₇ClN₂O₂ 186.60 High-value pharmaceutical intermediate
Methyl 6-methyl-3-phenylpicolinate 6-CH₃, 3-Ph, 2-COOCH₃ C₁₄H₁₃NO₂ 227.26 Synthetic chemistry applications

*Calculated properties due to lack of direct experimental data.

Key Findings:

Electron-withdrawing groups (e.g., -Cl, -F) in analogs increase electrophilicity at the pyridine ring, facilitating nucleophilic substitution reactions. This contrasts with the electron-donating formamido group, which may stabilize resonance structures .

Applications: Halogenated analogs (e.g., methyl 6-chloropicolinate) are widely used in agrochemical synthesis due to their stability and reactivity . Amino-substituted derivatives (e.g., methyl 6-amino-3-chloropicolinate) are prioritized in pharmaceutical research for their ability to form hydrogen bonds with biological targets .

Synthetic Accessibility: Methyl 6-chloropicolinate (CAS 6636-55-1) is commercially available and synthesized via esterification of 6-chloropicolinic acid, a process scalable to industrial levels . this compound likely requires formamidation of methyl 6-aminopicolinate, a route analogous to methods used for methyl 6-(aminomethyl)picolinate hydrochloride (CAS 359015-11-5) .

Q & A

Basic: What are the optimal synthetic routes for Methyl 6-formamidopicolinate, and how can purity be ensured?

Methodological Answer:

  • Synthesis Pathways : Microwave-assisted synthesis (as demonstrated in cobaltocenium derivatives) improves reaction efficiency and yield . Classical methods like esterification of 6-formamidopicolinic acid with methanol under acid catalysis should be explored.
  • Purity Assurance : Use HPLC (≥95% purity threshold) and NMR (δ 3.9 ppm for methyl ester protons) for validation . Follow metric system guidelines (e.g., reporting retention times in minutes) .
  • Troubleshooting : Monitor by TLC for intermediate formation; recrystallize in ethanol/water mixtures to remove unreacted precursors.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Primary Techniques :
    • NMR : ¹H/¹³C NMR to confirm methyl ester (δ 3.9–4.1 ppm) and formamide (δ 8.1–8.3 ppm) groups.
    • IR : Detect C=O stretches (~1700 cm⁻¹ for ester and ~1650 cm⁻¹ for formamide).
    • Mass Spectrometry : High-resolution MS to verify molecular ion [M+H]⁺.
  • Reporting Standards : Adhere to IUPAC nomenclature and disclose instrumentation parameters (e.g., 400 MHz NMR) .

Advanced: How can researchers design mechanistic studies on this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Framework : Apply PICOT to structure the question:
    • Population : this compound.
    • Intervention : Palladium-catalyzed Suzuki-Miyaura coupling.
    • Comparison : Reactivity vs. non-methylated analogs.
    • Outcome : Yield and regioselectivity.
    • Time : Reaction kinetics over 0–24 hours .
  • Experimental Design : Use control groups (e.g., aryl halides without formamide substituents) and monitor via GC-MS.

Advanced: How to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Systematic Review : Follow Cochrane guidelines to assess study heterogeneity (e.g., variations in cell lines, assay protocols) .
  • Statistical Reconciliation : Apply meta-analysis to aggregate IC₅₀ values, reporting 95% confidence intervals .
  • Confounding Factors : Standardize solvent (DMSO concentration ≤0.1%) and positive/negative controls across studies .

Methodological: How to formulate a FINER-compliant research question on its mechanism of action?

Methodological Answer:

  • FINER Criteria :
    • Feasible : Access to knockout cell models.
    • Interesting : Role in inhibiting kinase X.
    • Novel : First study linking formamide group to target binding.
    • Ethical : Use in vitro models only.
    • Relevant : Potential for anticancer drug development .
  • Example Question : “Does this compound inhibit kinase X via formamide-mediated hydrogen bonding, as measured by SPR and molecular docking?”

Advanced: What computational strategies predict this compound’s pharmacokinetic properties?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., PDB ID: 1XYZ).
  • ADMET Prediction : Apply SwissADME to estimate logP, bioavailability, and CYP450 interactions.
  • Validation : Compare in silico results with in vitro permeability assays (Caco-2 monolayers) .

Data Analysis: How to statistically analyze in vitro efficacy data while adhering to journal guidelines?

Methodological Answer:

  • Standards : Report IC₅₀ with 95% confidence intervals (e.g., 12.3 ± 1.5 μM) and specify statistical tests (e.g., ANOVA with Tukey post hoc) .
  • Graphical Representation : Use scatter plots with error bars for dose-response curves; avoid “significant” unless p < 0.05 .

Experimental Design: How to structure a comparative study of this compound and its analogs?

Methodological Answer:

  • PEO Framework :
    • Population : this compound vs. ethyl ester analogs.
    • Exposure : Incubation in hepatic microsomes.
    • Outcome : Metabolic stability (% remaining at 1 hour) .
  • Data Collection : LC-MS quantification at t = 0, 30, 60 minutes; triplicate runs .

Table 1: Key Characterization Parameters for this compound

ParameterMethodExpected OutcomeReference
PurityHPLC≥95% (RT = 8.2 min)
Melting PointDSC142–145°C
SolubilityShake-flask2.3 mg/mL in PBS (pH 7.4)

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